molecular formula C10H12N2O2 B8396544 5,5-Dimethyl-4-(pyridin-3-yl)oxazolidin-2-one

5,5-Dimethyl-4-(pyridin-3-yl)oxazolidin-2-one

Cat. No. B8396544
M. Wt: 192.21 g/mol
InChI Key: LPGRDYTUIPPTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-4-(pyridin-3-yl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-4-(pyridin-3-yl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-4-(pyridin-3-yl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5,5-dimethyl-4-pyridin-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-10(2)8(12-9(13)14-10)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13)

InChI Key

LPGRDYTUIPPTOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)O1)C2=CN=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (0.093 g, 0.826 mmol) was added to a 0° C. solution of tert-butyl (2-hydroxy-2-methyl-1-(pyridin-3-yl)propyl)carbamate (0.200 g, 0.751 mmol) in THF (5.0 mL). The ice bath was removed and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated to afford a yellow oil. The residual yellow oil was dissolved in DCM and passed through a Silycycle SCX column washing with MeOH and then with 7 N ammonia in MeOH. The ammonia solution was concentrated to afford 5,5-dimethyl-4-(pyridin-3-yl)oxazolidin-2-one (0.150 g, 0.780 mmol, 100% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.82 (s, 3H), 1.53 (s, 3H), 4.74 (s, 1H), 7.44 (ddd, J=7.90, 4.77, 0.64 Hz, 1H), 7.64-7.78 (m, 1H), 8.08 (s, 1H), 8.51 (d, J=2.35 Hz, 1H), 8.55 (dd, J=4.79, 1.66 Hz, 1H). m/z (ESI) 193 (M+H)+.
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
tert-butyl (2-hydroxy-2-methyl-1-(pyridin-3-yl)propyl)carbamate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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